4-(2-Chloro-4-nitrophenyl)morpholine

概述

描述

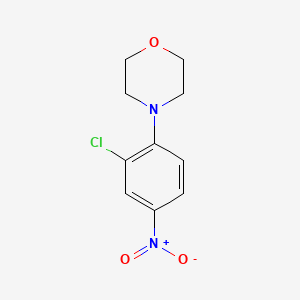

4-(2-Chloro-4-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11ClN2O3 It is a morpholine derivative where the morpholine ring is substituted with a 2-chloro-4-nitrophenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-nitrophenyl)morpholine typically involves the reaction of 2-chloro-4-nitroaniline with morpholine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

化学反应分析

Types of Reactions

4-(2-Chloro-4-nitrophenyl)morpholine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as 4-(2-azido-4-nitrophenyl)morpholine.

Reduction: 4-(2-Chloro-4-aminophenyl)morpholine.

Oxidation: Products vary based on the specific oxidizing agent and conditions used.

科学研究应用

Structural Characteristics

The compound features a morpholine ring substituted with a 2-chloro-4-nitrophenyl group. The presence of the nitro group significantly influences its reactivity and biological interactions.

4-(2-Chloro-4-nitrophenyl)morpholine has been investigated for its potential applications in drug development, particularly as a precursor for various therapeutic agents.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that modifications to the morpholine structure can enhance the efficacy against bacterial strains, making it a candidate for antibiotic development .

Antidiabetic and Antimigraine Agents

The compound has also been explored for its role in developing antidiabetic and antimigraine medications. Its structural analogs have demonstrated activity as kinase inhibitors, which are crucial in managing diabetes and migraine conditions .

Neuroprotective Effects

Recent studies suggest that this compound derivatives may act as inhibitors of acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. This opens avenues for further research into its neuroprotective potential .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound through nucleophilic substitution reactions involving 4-chloronitrobenzene and morpholine. The synthesis was optimized to yield high purity, which was confirmed through NMR spectroscopy and X-ray crystallography .

In vitro assays were conducted to evaluate the biological activity of synthesized derivatives against various bacterial strains. The results indicated that certain modifications to the nitrophenyl group significantly enhanced antibacterial activity, suggesting potential for development as new antibiotics .

作用机制

The mechanism of action of 4-(2-Chloro-4-nitrophenyl)morpholine depends on its specific application. In biological systems, it may interact with cellular components, leading to various effects. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved would require further research and validation.

相似化合物的比较

Similar Compounds

- 4-(4-Chloro-2-nitrophenyl)morpholine

- 4-(2,6-Dichloro-4-nitrophenyl)morpholine

- 4-[4-Morpholinyl(2-nitrophenyl)methyl]morpholine

Comparison

4-(2-Chloro-4-nitrophenyl)morpholine is unique due to its specific substitution pattern, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific research and industrial purposes.

生物活性

4-(2-Chloro-4-nitrophenyl)morpholine (C10H11ClN2O3) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound features a morpholine ring substituted with a 2-chloro-4-nitrophenyl group. Its synthesis typically involves nucleophilic aromatic substitution reactions, which allow for the introduction of various functional groups that can enhance its biological activity. For instance, the reaction of 4-fluoronitrobenzene with morpholine derivatives yields this compound as a key intermediate in the synthesis of more complex pharmaceuticals.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the nitro group is particularly noteworthy, as it has been linked to enhanced interactions with biological systems. Studies have shown that compounds with similar nitro substitutions can display potent antibacterial properties against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <3.91 μg/mL |

| Escherichia coli | <7.81 μg/mL |

| Bacillus subtilis | <62.5 μg/mL |

The compound's MIC values suggest its potential as a therapeutic agent against resistant bacterial strains, comparable to established antibiotics like nitrofurantoin .

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has shown promising antiproliferative effects in vitro. Specific studies have assessed its cytotoxicity against various cancer cell lines, demonstrating selective activity that could be harnessed for cancer therapy .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 7.81 |

| LN-229 (glioblastoma) | 0.77 |

| 769-P (renal adenocarcinoma) | 12.39 |

These results indicate a significant potential for developing new anticancer agents based on this compound's structure .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets through mechanisms such as:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, which may lead to the formation of reactive intermediates capable of interacting with cellular macromolecules.

- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate ROS production, contributing to cytotoxicity in cancer cells.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Efficacy : A comparative study highlighted that derivatives of morpholine with nitro substitutions exhibited superior antibacterial activity compared to their non-nitro counterparts, emphasizing the role of electron-withdrawing groups in enhancing reactivity towards bacterial targets .

- Cancer Cell Line Studies : Research demonstrated that this compound significantly inhibited the growth of glioblastoma cells while sparing normal cell lines, suggesting a therapeutic window for targeted cancer treatment .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 4-(2-Chloro-4-nitrophenyl)morpholine, and what analytical methods are critical for confirming its structure?

Methodological Answer: The synthesis typically involves coupling 2-chloro-4-nitrophenol with morpholine derivatives via nucleophilic aromatic substitution. Critical steps include controlling reaction temperature (80–100°C) and using polar aprotic solvents (e.g., DMF) to activate the nitro group for substitution. Analytical validation requires:

- NMR spectroscopy : To confirm aromatic proton environments (δ 7.5–8.5 ppm for nitro-substituted benzene) and morpholine ring protons (δ 3.6–4.0 ppm) .

- X-ray crystallography : To resolve crystal packing and hydrogen-bonding interactions (e.g., C–H···O), as demonstrated in structurally related morpholine derivatives .

- Elemental analysis : To verify stoichiometry (e.g., C, H, N, Cl content) .

Q. What safety precautions are essential when handling this compound during laboratory synthesis?

Methodological Answer:

- Use PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of aerosols or dust .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Q. Which spectroscopic techniques distinguish this compound from structurally similar byproducts?

Methodological Answer:

- ¹H/¹³C NMR : Unique splitting patterns for aromatic protons (e.g., para-nitro vs. ortho-chloro) and morpholine carbons .

- IR spectroscopy : Bands at 1520–1550 cm⁻¹ (asymmetric NO₂ stretch) and 1340–1380 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence .

- Mass spectrometry : Molecular ion peak at m/z corresponding to C₁₀H₁₁ClN₂O₃ (exact mass: 254.04) .

Q. How does the electronic effect of the nitro group influence the chloro substituent’s reactivity?

Methodological Answer: The nitro group is strongly electron-withdrawing, activating the adjacent chloro substituent for nucleophilic substitution (e.g., with amines or alkoxides). Computational studies (DFT) show increased electrophilicity at the chloro-bearing carbon due to resonance withdrawal .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound amid competing side reactions?

Methodological Answer:

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Solvent optimization : Replace DMF with DMSO to reduce byproduct formation (e.g., dimerization) while maintaining reaction rates .

- Purification : Employ gradient column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product .

Q. What computational methods predict the reactivity of nitro and chloro substituents in different chemical environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the chloro group’s reactivity in SNAr reactions correlates with localized electron deficiency .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to rationalize anticancer activity .

Q. How do hydrogen-bonding interactions in the crystal lattice affect physicochemical properties?

Methodological Answer: C–H···O and N–H···O interactions stabilize the crystal lattice, increasing melting point (e.g., 394 K in related morpholinium picrates) and reducing solubility in nonpolar solvents. Single-crystal XRD reveals these interactions, guiding polymorph screening for drug formulation .

Q. What strategies resolve contradictions in reported biological activity data for morpholine derivatives?

Methodological Answer:

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .

- Metabolite profiling : LC-MS/MS to identify active metabolites that may explain divergent results .

- Meta-analysis : Cross-reference data from peer-reviewed journals (e.g., Acta Crystallographica, Journal of Medicinal Chemistry) to identify consensus mechanisms .

Q. What in silico approaches predict the environmental fate and adsorption behavior of this compound?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model adsorption on indoor surfaces (e.g., silica or cellulose) to assess persistence .

- QSAR models : Correlate logP (calculated: 2.8) with bioaccumulation potential in aquatic systems .

Q. How can regioselectivity challenges in functionalizing the morpholine ring be addressed?

Methodological Answer:

- Protecting groups : Temporarily block the morpholine nitrogen with Boc groups to direct electrophilic substitution to the aromatic ring .

- Directed ortho-metalation : Use LDA to deprotonate specific positions for subsequent halogenation .

属性

IUPAC Name |

4-(2-chloro-4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKGWYXJULKUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069022 | |

| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55435-71-7 | |

| Record name | 4-(2-Chloro-4-nitrophenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55435-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055435717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-morpholino-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。